
N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde” is a chemical compound with the molecular formula C12H10ClNO . Its molecular weight is 219.66700 .
Synthesis Analysis
Pyrrole-2-carboxaldehyde derivatives, which include “N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde”, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives . This synthesis was the first example of the preparation of a Py-2-C .Molecular Structure Analysis
The molecular structure of “N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde” consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact mass of the molecule is 219.04500 .Chemical Reactions Analysis
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .科学的研究の応用
Synthesis of Expanded Macrocycles
Research by Brückner et al. (1997) utilized pyrrole and benzaldehyde derivatives to produce 5-phenyldipyrromethane and 5,10-diphenyltripyrrane under acidic conditions. This process highlights the utility of N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde-related compounds in synthesizing meso-phenyl substituted expanded macrocycles like meso-phenylsapphyrins and meso-hexaphenylhexaphyrin, which have potential applications in materials science and catalysis Brückner, Sternberg, Boyle, & Dolphin, 1997.
Heterocyclic beta-Chlorovinyl Aldehydes Synthesis
Majo and Perumal (1996) demonstrated a one-pot synthesis method for 3-chloro-1H-indole-2-carboxaldehydes using Vilsmeier reagent (DMF/POCl3). This method, which could potentially involve N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde as an intermediate, showcases the compound's applicability in synthesizing heterocyclic beta-chlorovinyl aldehydes. These compounds are valuable in developing pharmaceuticals and agrochemicals due to their diverse biological activities Majo & Perumal, 1996.
特性
IUPAC Name |
1-benzyl-5-chloropyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-12-7-6-11(9-15)14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGUTOCEVYCZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=C2Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2758576.png)
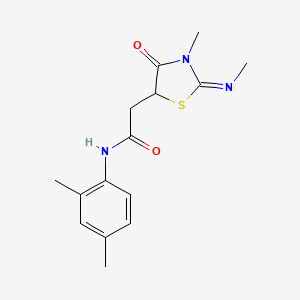
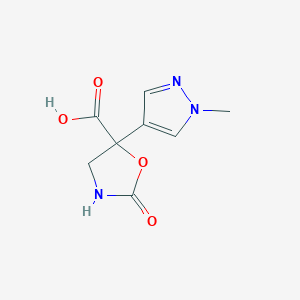
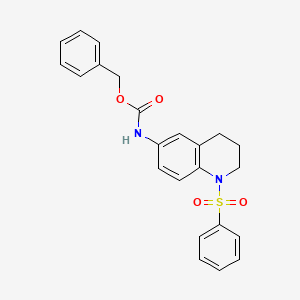
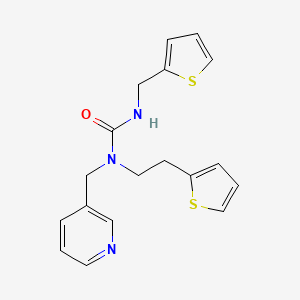

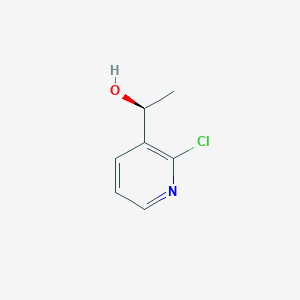

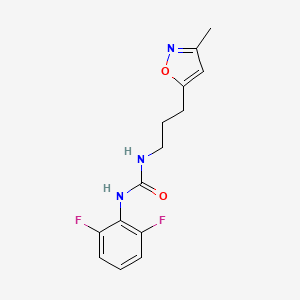
![2,2-Difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2758589.png)
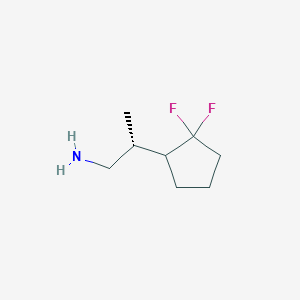
![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)
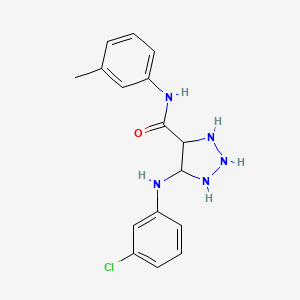
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2758598.png)